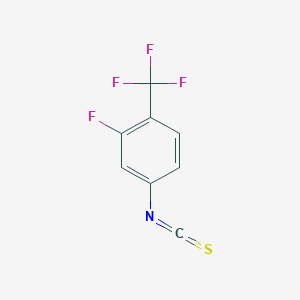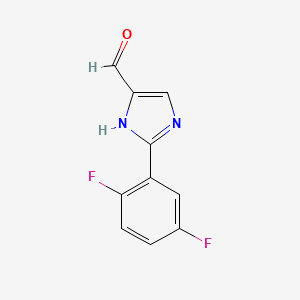
N-Nitroso-bisoprolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-bisoprolol is a nitrosamine derivative of bisoprolol, a beta-blocker commonly used to treat high blood pressure and heart-related conditions. Nitrosamines are a class of compounds known for their potential carcinogenic properties. This compound is a highly toxic organic compound and a suspected human carcinogen .
Méthodes De Préparation
N-Nitroso-bisoprolol can be synthesized through the nitrosation of bisoprolol. The process involves the reaction of bisoprolol with nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions typically include maintaining a low temperature and controlling the pH to ensure the formation of the nitrosamine derivative . Industrial production methods for nitrosamines often involve similar nitrosation reactions under controlled conditions to ensure safety and yield .
Analyse Des Réactions Chimiques
N-Nitroso-bisoprolol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound back to its parent amine, bisoprolol.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-Nitroso-bisoprolol is primarily used in scientific research to study the effects of nitrosamines and their potential carcinogenic properties. It serves as a reference standard in pharmaceutical research for method development, validation, and quality control testing . Additionally, it is used in analytical chemistry for the development of detection methods for nitrosamines in various matrices .
Mécanisme D'action
The mechanism of action of N-Nitroso-bisoprolol involves its interaction with cellular components, leading to potential mutagenic and carcinogenic effects. Nitrosamines are known to form DNA adducts, which can result in mutations and cancer. The molecular targets and pathways involved include the formation of reactive intermediates that can interact with DNA, proteins, and other cellular macromolecules .
Comparaison Avec Des Composés Similaires
N-Nitroso-bisoprolol is similar to other nitrosamine derivatives of beta-blockers and beta-agonists. Some of the similar compounds include:
- N-Nitroso-propranolol
- N-Nitroso-metoprolol
- N-Nitroso-atenolol
- N-Nitroso-sotalol
These compounds share similar structural motifs and undergo similar chemical reactions. this compound is unique due to its specific parent compound, bisoprolol, which has distinct pharmacological properties .
Propriétés
Numéro CAS |
2820170-76-9 |
|---|---|
Formule moléculaire |
C18H30N2O5 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]-N-propan-2-ylnitrous amide |
InChI |
InChI=1S/C18H30N2O5/c1-14(2)20(19-22)11-17(21)13-25-18-7-5-16(6-8-18)12-23-9-10-24-15(3)4/h5-8,14-15,17,21H,9-13H2,1-4H3 |
Clé InChI |
MEDUICQOPWENFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC(COC1=CC=C(C=C1)COCCOC(C)C)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





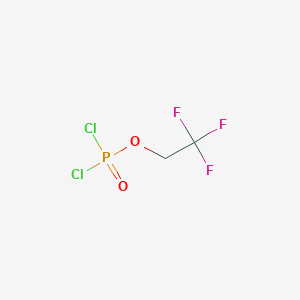



![Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13689071.png)
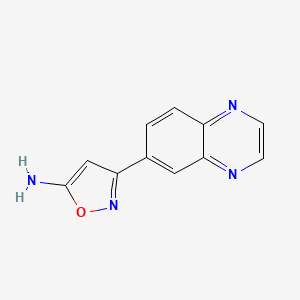
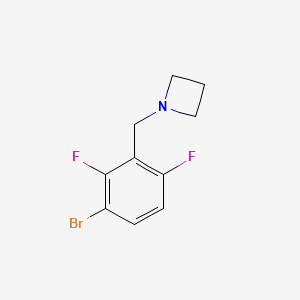
![5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689080.png)
